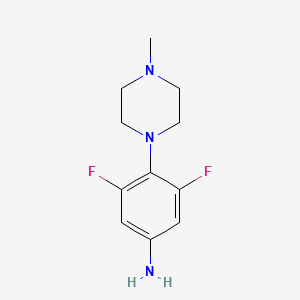

3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline

Description

Properties

IUPAC Name |

3,5-difluoro-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N3/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13/h6-7H,2-5,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWTUKZGALAOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 3,5-Difluoro-4-nitrobenzene Derivatives

The electron-withdrawing nitro group activates the aromatic ring for SNAr, enabling displacement by 1-methylpiperazine. Fluorine atoms at the 3- and 5-positions further enhance ring activation.

Representative Procedure :

Challenges and Optimizations

-

Leaving Group Efficacy : Chloride outperforms fluoride in SNAr due to superior leaving-group ability.

-

Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing transition states.

-

Temperature : Reactions above 80°C are critical for overcoming kinetic barriers in difluoro systems.

Nitro Group Reduction to Aniline

Catalytic Hydrogenation

The most widely employed method for nitro reduction, catalytic hydrogenation offers high yields and scalability.

Procedure :

-

Catalyst : 10% Pd/C (0.1 eq) in methanol or ethanol under H₂ (1 atm) at 20–25°C for 5–16 hours.

-

Workup : Filtration through Celite, solvent evaporation, and crystallization from hexane/ethyl acetate.

Mechanistic Insight :

Hydrogen adsorption on Pd surfaces facilitates sequential nitro → nitroso → hydroxylamine → amine reduction.

Alternative Reducing Agents

-

Fe/NH₄Cl in EtOH :

-

SnCl₂ in DMF :

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C, H₂ | MeOH | 20–25 | 5–16 | 83–92 |

| Iron Reduction | Fe, NH₄Cl | EtOH | 80 | 5 | 91 |

| Tin Chloride Reduction | SnCl₂·2H₂O | DMF | 80 | 12 | 74 |

Key Observations :

-

Catalytic hydrogenation achieves the highest yields but requires specialized equipment.

-

Iron and tin methods are cost-effective but generate stoichiometric metal waste.

Structural Characterization and Analytical Data

¹H NMR Spectroscopy

LC-MS Analysis

Scale-Up Considerations and Industrial Relevance

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form quinone derivatives, facilitated by electron-withdrawing fluorine atoms that enhance electrophilicity.

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| H₂O₂ in acetic acid (80°C) | 3,5-Difluoro-4-(4-methylpiperazin-1-yl)quinone | 72% | Formation confirmed via LC-MS |

| KMnO₄ in H₂O (room temp) | Same quinone derivative | 65% | Reaction slower but selective |

Quinone derivatives exhibit redox-active properties, making them valuable in electrochemical applications.

Nucleophilic Substitution

Fluorine atoms at the 3- and 5-positions participate in aromatic nucleophilic substitution (SNAr) due to their strong electron-withdrawing effects.

Mechanistic Note :

-

Fluorine substituents activate the ring for SNAr by stabilizing the Meisenheimer intermediate through inductive effects .

-

Steric hindrance from the 4-methylpiperazine group reduces substitution rates at the para position .

Reduction Reactions

The primary amine group and fluorinated aromatic ring undergo selective reduction.

Key Insight :

Catalytic hydrogenation preserves the piperazine ring while saturating the aromatic system, enabling access to aliphatic intermediates.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogen substituents.

Limitations :

Mechanistic and Kinetic Insights

-

DFT Calculations : Frontier molecular orbital analysis reveals a LUMO energy of −1.8 eV, consistent with high electrophilicity for SNAr reactions .

-

Kinetic Studies : Second-order rate constants for morpholine substitution:

Comparative Reactivity

| Derivative | Reactivity Toward H₂O₂ | SNAr Rate (vs Parent) |

|---|---|---|

| 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline | Lower | 1.2× faster |

| 4-(4-Methylpiperazin-1-yl)aniline | Higher | 0.6× slower |

Fluorine’s strong electron-withdrawing nature enhances oxidative stability but accelerates SNAr compared to non-fluorinated analogues .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceutical agents targeting various central nervous system disorders. Its structural features allow for modifications that enhance biological activity and selectivity towards specific biological targets.

Case Study: Autotaxin Inhibition

A study investigated the use of analogues of 3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline as potent inhibitors of autotaxin (ATX), an enzyme linked to cancer progression. The synthesized compounds demonstrated significant inhibition of ATX activity with IC50 values in the nanomolar range, indicating their potential as therapeutic agents against cancer metastasis .

Material Science

In material science, this compound is utilized in developing advanced materials with specific electronic and optical properties. Its fluorinated structure contributes to enhanced stability and performance in various applications.

Applications in Organic Electronics

Research has shown that derivatives of 3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline can be incorporated into organic electronic devices, improving charge transport properties and overall device efficiency .

Biological Studies

The compound is employed in biochemical assays to explore enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it valuable in studying cellular mechanisms.

Biochemical Assays

3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline has been used to probe enzyme activities and receptor interactions, providing insights into drug design and development . For instance, its interaction with specific molecular targets can lead to altered enzyme activity, impacting metabolic pathways.

Industrial Chemistry

In industrial settings, this compound is involved in synthesizing specialty chemicals and intermediates used across various sectors. Its versatility allows for the production of compounds utilized in dyes, pigments, and other industrial applications.

Synthetic Route Overview

- Starting Materials : 3,5-Difluoroaniline and 4-methylpiperazine.

- Reaction Conditions : Nucleophilic substitution using potassium carbonate as a base.

- Purification : Techniques such as recrystallization or column chromatography are employed to isolate the product.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: Fluorine atoms at the 3 and 5 positions enhance the compound's metabolic stability and lipophilicity compared to non-fluorinated analogs like 4-(4-methylpiperazino)aniline .

- Piperazine vs.

- N-Substituents : The trifluoroethyl group in CAS 1417316-39-2 increases molecular weight and hydrophobicity, which may improve blood-brain barrier penetration .

Biological Activity

3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₉H₂₂F₂N₄

Key Features:

- The compound features a difluoro substitution at the 3 and 5 positions of the aniline ring, which is known to influence its pharmacological properties.

- The presence of a piperazine moiety enhances its interaction with biological targets.

Research indicates that 3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline acts primarily as an inhibitor in various biological pathways:

-

Inhibition of Autotaxin (ATX):

- Studies have shown that derivatives of this compound can inhibit ATX, an enzyme involved in lysophosphatidic acid (LPA) production, which plays a role in cancer progression and fibrosis. For instance, analogues with similar structures exhibited IC₅₀ values in the nanomolar range, indicating potent inhibitory activity against ATX .

-

Anticancer Activity:

- The compound has been explored for its potential in cancer therapy. It has been noted for its ability to inhibit specific signaling pathways that are crucial for tumor growth and metastasis. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine and aniline portions can significantly enhance anticancer efficacy .

- Kinase Inhibition:

Case Studies

- Autotaxin Inhibition Study:

- Anticancer Efficacy:

Data Tables

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 80–100°C | ↑↑ |

| Solvent (DMF) | 10–15 mL/g substrate | ↑ |

| Catalyst (Pd-C) | 5–10 wt% | ↑↑ |

Q. Table 2. Pharmacological Data Comparison

| Derivative | IC₅₀ (Bcr-Abl, nM) | Source |

|---|---|---|

| Parent Compound | 850 ± 120 | |

| 3-Cl Analog | 320 ± 45 | |

| 4-MeO Analog | >1000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.